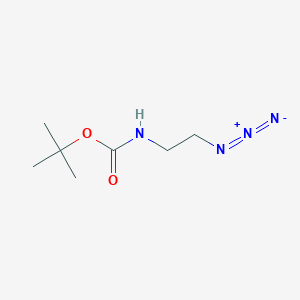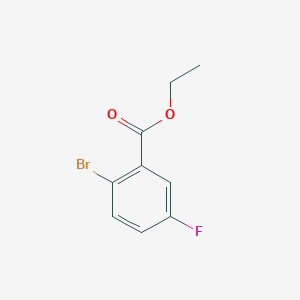![molecular formula C7H4Cl2N2S B178785 4-Chloro-2-(chlorométhyl)thiéno[2,3-d]pyrimidine CAS No. 147006-04-0](/img/structure/B178785.png)
4-Chloro-2-(chlorométhyl)thiéno[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, also known as 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des pyrimidines
Les pyrimidines sont des composés hétérocycliques aromatiques contenant deux atomes d’azote aux positions 1 et 3 du cycle à six chaînons. Les chercheurs ont développé diverses méthodes pour synthétiser les pyrimidines, y compris l’utilisation d’une annulation [3 + 3] facilitée par le 4-HO-TEMPO avec des amidines et des cétones saturées sous catalyse au Cu . La présence d’un atome de chlore en position 2 dans les 2-chloro-4-(trifluorométhyl)pyrimidine-5-N-(3′,5′-bis(trifluorométhyl)phényl) carboxamides est cruciale pour leur efficacité .
Effets anti-inflammatoires
Les pyrimidines présentent de puissantes propriétés anti-inflammatoires. Leur réponse inhibitrice cible les principaux médiateurs inflammatoires, notamment la prostaglandine E2, la synthase d’oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et les interleukines . La fraction carboxamide en position 5 joue un rôle crucial dans leur effet anti-inflammatoire .
Activités antibactériennes et antivirales
Certaines pyrimidines présentent des effets antibactériens et antiviraux. Les chercheurs ont exploré leur potentiel en tant qu’agents contre des souches bactériennes telles que B. cereus, S. dysenteriae et S. typhi, ainsi que des souches fongiques telles que M. phaseolina, F. equiseti, A. alternate et C. corchori .
Inhibition des kinases pour l’activité anticancéreuse
De nouveaux dérivés de thiophène et de thiéno[2,3-d]pyrimidine ont été étudiés pour leur activité anticancéreuse contre les enzymes kinases. Ces composés sont prometteurs pour l’activation des voies de mort cellulaire autophagique et apoptotique dans les cellules cancéreuses .
Colorants fluorescents et biosenseurs
La 2-chloropyrimidine a été utilisée dans la synthèse de nouveaux colorants fluorescents, notamment les bis(2-(pyrimidin-2-yl)éthoxy)alcanes et la 4′-(1,1′-(5-(2-méthoxyphénoxy)-[2,2′-bipyrimidine]-4,6-diyl)) dianiline. Ces composés ont des applications potentielles en tant que biosenseurs pour les dosages protéiques .
Perspectives pour la synthèse de nouveaux analogues
Des analyses détaillées de la relation structure-activité (RSA) fournissent des indices pour synthétiser de nouveaux analogues de pyrimidine avec des activités anti-inflammatoires améliorées et une toxicité minimale. Les chercheurs continuent d’explorer des directives et des suggestions pour développer de nouvelles pyrimidines en tant qu’agents anti-inflammatoires .
Orientations Futures
Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, have been widely studied due to their structural relationship with purine bases and their easy synthetic access . They have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system protection . Some of them are still in clinical trials , indicating ongoing research and potential future developments in this field.
Mécanisme D'action
Mode of Action
It is believed that the compound interacts with its targets through hydrogen bond interactions .
Pharmacokinetics
The compound’s molecular weight is 219.09100 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, temperature and humidity conditions can affect a compound’s stability . Therefore, 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The compound’s interactions with enzymes and proteins often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of these biomolecules.
Cellular Effects
The effects of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with specific residues in the active sites of enzymes, thereby affecting their catalytic activity . These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, docking studies have revealed that this compound forms hydrogen bond interactions with residues such as HIS-124 and GLN-95 in the active sites of target enzymes . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, which are essential for understanding its pharmacological potential.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. For instance, studies have demonstrated that higher doses of this compound can result in significant changes in cellular and physiological functions, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for therapeutic applications .
Subcellular Localization
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Propriétés
IUPAC Name |
4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYRGBWYGGIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
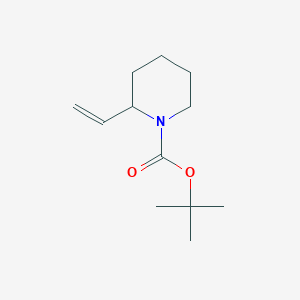


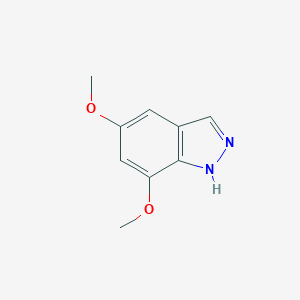
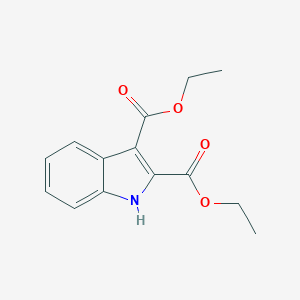

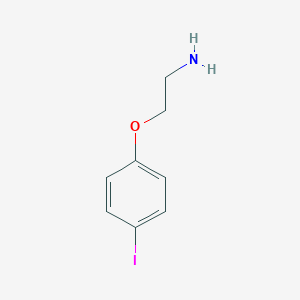

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)

